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Compound of Interest

Compound Name:
4-Methylisoxazole-5-carboxylic

acid

Cat. No.: B1317163 Get Quote

In the realm of drug discovery and development, the nuanced structural details of small

molecules can significantly influence their biological activity and pharmacokinetic properties. A

case in point is the comparison between a carboxylic acid and its corresponding ester, a

common functional group interconversion used to modulate properties like solubility, stability,

and cell permeability. This guide provides a detailed spectroscopic comparison of 4-
Methylisoxazole-5-carboxylic acid and its ethyl ester, offering researchers and scientists a

baseline understanding of their structural characterization.

While a comprehensive dataset including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) is ideal for a thorough comparison, a complete set of experimental

NMR data for these specific compounds is not readily available in publicly accessible literature.

However, by compiling the available authentic spectroscopic data, we can still draw meaningful

comparisons and establish a framework for their analysis.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 4-
Methylisoxazole-5-carboxylic acid and its ethyl ester.

Table 1: ¹H NMR Spectral Data
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Compound Solvent Chemical Shift (δ) ppm

4-Methylisoxazole-5-carboxylic

acid
DMSO-d₆

Data not available in searched

literature

Ethyl 4-methylisoxazole-5-

carboxylate
CDCl₃

Data not available in searched

literature

Table 2: ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ) ppm

4-Methylisoxazole-5-carboxylic

acid
DMSO-d₆

Data not available in searched

literature

Ethyl 4-methylisoxazole-5-

carboxylate
CDCl₃

Data not available in searched

literature

Table 3: Infrared (IR) Spectral Data

Compound Technique Key Absorptions (cm⁻¹)

4-Methylisoxazole-5-carboxylic

acid
KBr Pellet

Broad O-H stretch (~3400-

2500), C=O stretch (~1700),

C=N stretch (~1600), C-O

stretch (~1250)

Note: Specific peak values for Ethyl 4-methylisoxazole-5-carboxylate were not available in the

searched literature, but characteristic ester C=O and C-O stretching bands would be expected.

Table 4: Mass Spectrometry (MS) Data
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Compound Ionization Method [M+H]⁺ (m/z)

4-Methylisoxazole-5-carboxylic

acid
ESI 128.03

Ethyl 4-methylisoxazole-5-

carboxylate
ESI 156.06

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These

protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte (4-Methylisoxazole-5-
carboxylic acid or its ethyl ester) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,

DMSO-d₆ for the carboxylic acid, CDCl₃ for the ester) in a 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz

spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are

co-added to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer,

typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to

simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is

used, and a larger number of scans (e.g., 1024 or more) is typically required due to the lower

natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using

a hydraulic press.
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Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the empty sample compartment is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in

a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI): The sample solution is introduced into the

mass spectrometer via direct infusion or through a liquid chromatography system. For ESI,

the sample is sprayed through a charged capillary, creating fine droplets from which ions are

desolvated and enter the mass analyzer. The mass spectrum is recorded in positive ion

mode to observe the protonated molecule [M+H]⁺.

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic

comparison of an acid and its ester.
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Workflow for Spectroscopic Comparison of an Acid and its Ester
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Caption: Workflow for the spectroscopic comparison of an acid and its ester.

To cite this document: BenchChem. [A Spectroscopic Showdown: 4-Methylisoxazole-5-
carboxylic Acid vs. Its Ethyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317163#spectroscopic-comparison-of-4-
methylisoxazole-5-carboxylic-acid-and-its-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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